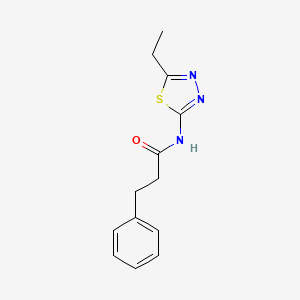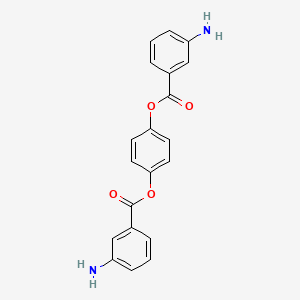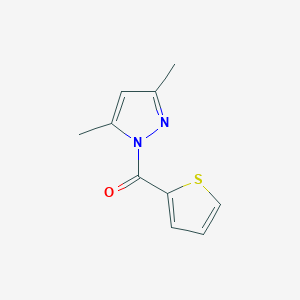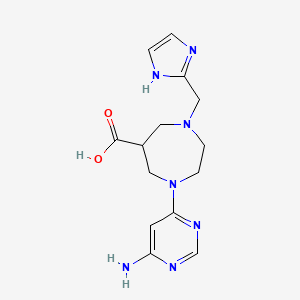![molecular formula C17H26N2O2 B5627805 [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone](/img/structure/B5627805.png)
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring substituted with an amino group and a propyl chain, along with a methanone group attached to a propoxyphenyl moiety. Its intricate structure allows for diverse chemical reactivity and potential utility in medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the amino and propyl substituents. The final step involves the coupling of the pyrrolidine derivative with the 2-propoxyphenylmethanone precursor under controlled conditions, often using catalysts to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Evaluated for its pharmacological properties, including potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural features.
Mecanismo De Acción
The mechanism by which [(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- [(3R,4S)-3-amino-4-methylpyrrolidin-1-yl]-(2-methoxyphenyl)methanone
- [(3R,4S)-3-amino-4-ethylpyrrolidin-1-yl]-(2-ethoxyphenyl)methanone
Uniqueness
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone stands out due to its specific propyl and propoxy substituents, which confer unique chemical reactivity and potential biological activity. These structural differences can lead to variations in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
Propiedades
IUPAC Name |
[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(2-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-7-13-11-19(12-15(13)18)17(20)14-8-5-6-9-16(14)21-10-4-2/h5-6,8-9,13,15H,3-4,7,10-12,18H2,1-2H3/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKCLNRHOYTYNT-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)C(=O)C2=CC=CC=C2OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC=C2OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Benzylpiperazin-1-yl)imino]methyl}-2-methoxyphenol](/img/structure/B5627730.png)
![1-cyclopentyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5627736.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627742.png)

![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![(2E)-2-{[(NAPHTHALEN-1-YL)AMINO]METHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B5627774.png)



![4-fluoro-2-methyl-N-[(3R,4S)-1-[3-(methylamino)-3-oxopropyl]-4-propan-2-ylpyrrolidin-3-yl]benzamide](/img/structure/B5627789.png)
![2-allyl-9-(tetrahydro-2-furanylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627797.png)
![1-(3-Chlorophenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B5627803.png)
